Welcome to the BenchChem Online Store!
molecular formula C7H8N2O3 B163349 2-Methoxy-6-methylpyrimidine-4-carboxylic acid CAS No. 136518-00-8

2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Cat. No. B163349
M. Wt: 168.15 g/mol
InChI Key: VQCFMYQZNWGKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05324710

Procedure details

15.5 g of methyl 2-methoxy-6-methylpyrimidine-4-carboxylate are added to a stirred solution of 3.6 g of sodium hydroxide in 100 ml of methanol and 10 ml of water. Stirring is continued at room temperature until the starting material disappears (TLC checking; 3 h). The methanol is distilled off under reduced pressure, the residue is taken up in water and the mixture is extracted once with ethyl acetate. The aqueous phase is acidified to pH 2 with conc. hydrochloric acid and then stirred for 1 h, and the product is filtered off with suction. 6.6 g of 2-methoxy-6-methylpyrimidine-4-carboxylic acid of melting point 161°-163° C. are obtained in this way. Concentration and extraction of the mother liquor using dichloromethane additionally gives 3.1 g of product of melting point 159°-161° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([O:11]C)=[O:10])[CH:6]=[C:5]([CH3:13])[N:4]=1.[OH-].[Na+]>CO.O>[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[C:5]([CH3:13])[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
COC1=NC(=CC(=N1)C(=O)OC)C
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is continued at room temperature until the starting material
CUSTOM
Type
CUSTOM
Details
(TLC checking; 3 h)
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted once with ethyl acetate
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC(=N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.